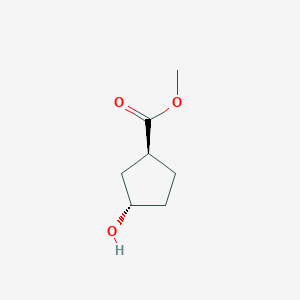
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester
Vue d'ensemble
Description
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a synthetic intermediate widely used in pharmaceutical synthesis. This compound is characterized by its cyclopentane ring structure with a hydroxyl group and a carboxylic acid methyl ester group attached, making it a versatile building block in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of cyclopentanone derivatives followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is utilized in several scientific research fields:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S)-3-Hydroxycyclopentane acetic acid methyl ester: Another cyclopentane derivative with similar functional groups.
Cyclopentanone derivatives: Compounds with a ketone group instead of a hydroxyl group.
Cyclopentanol derivatives: Compounds with an alcohol group instead of an ester group
Uniqueness
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and interaction profiles compared to other cyclopentane derivatives. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions.
Propriétés
IUPAC Name |
methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
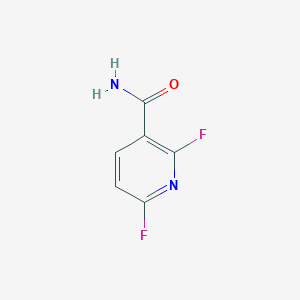
![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)
![5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile](/img/structure/B65866.png)
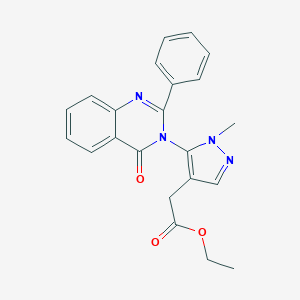
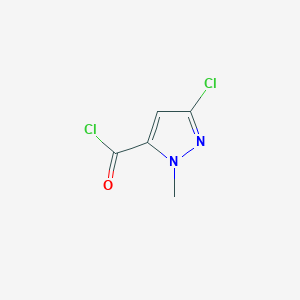
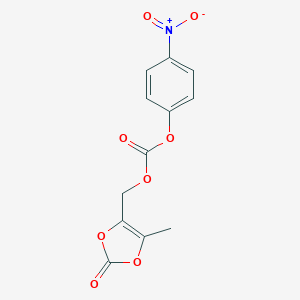
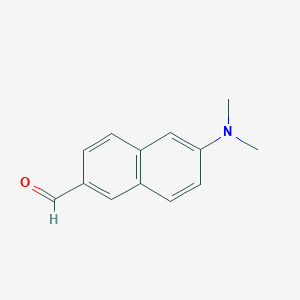
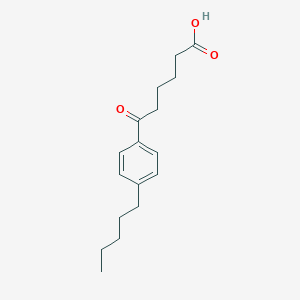
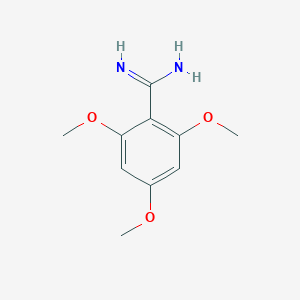
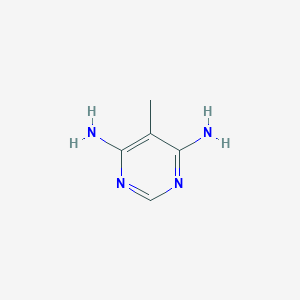
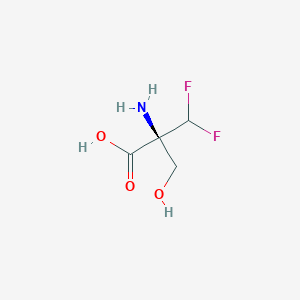
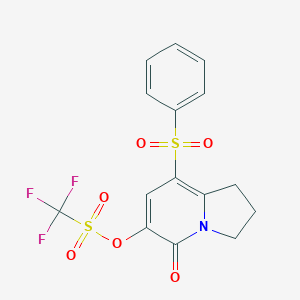
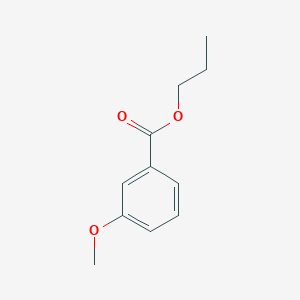
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
